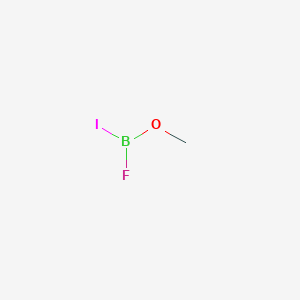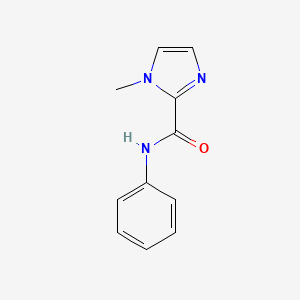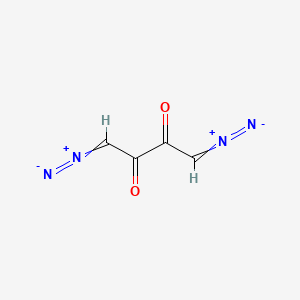
1,4-Bis(diazo)-2,3-butanedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(diazo)-2,3-butanedione is a diazo compound characterized by the presence of two diazo groups attached to a butanedione backbone. Diazo compounds are known for their vibrant colors and are widely used in various chemical reactions due to their ability to form carbenes, which are highly reactive intermediates.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Bis(diazo)-2,3-butanedione can be synthesized through the reaction of hydrazones with oxidizing agents. One common method involves the reaction of 1,4-diketones with hydrazine to form the corresponding hydrazone, which is then oxidized to the diazo compound using oxidizing agents such as silver oxide or lead tetraacetate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Bis(diazo)-2,3-butanedione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the diazo groups into amines or other functional groups.
Substitution: The diazo groups can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Silver oxide, lead tetraacetate, and other strong oxidizers.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
The major products formed from these reactions include substituted butanediones, amines, and various other derivatives depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,4-Bis(diazo)-2,3-butanedione has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of carbenes, which are important intermediates in organic synthesis.
Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a prodrug for targeted drug delivery.
Industry: Utilized in the production of dyes, pigments, and other colorants due to its vibrant color properties
Wirkmechanismus
The mechanism of action of 1,4-Bis(diazo)-2,3-butanedione involves the formation of carbenes upon thermal or photochemical decomposition. These carbenes can then react with various substrates to form new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the substrates used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis(diazo)-2,3-butadiene: Similar structure but with a butadiene backbone.
1,4-Bis(diazo)-2,3-butanone: Similar structure but with a butanone backbone.
1,4-Bis(diazo)-2,3-butanamide: Similar structure but with a butanamide backbone
Uniqueness
1,4-Bis(diazo)-2,3-butanedione is unique due to its specific reactivity and the ability to form stable carbenes under mild conditions. This makes it particularly useful in organic synthesis and various industrial applications.
Eigenschaften
CAS-Nummer |
40301-85-7 |
|---|---|
Molekularformel |
C4H2N4O2 |
Molekulargewicht |
138.08 g/mol |
IUPAC-Name |
1,4-didiazobutane-2,3-dione |
InChI |
InChI=1S/C4H2N4O2/c5-7-1-3(9)4(10)2-8-6/h1-2H |
InChI-Schlüssel |
ADQBQMGXHRGPJY-UHFFFAOYSA-N |
Kanonische SMILES |
C(=[N+]=[N-])C(=O)C(=O)C=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


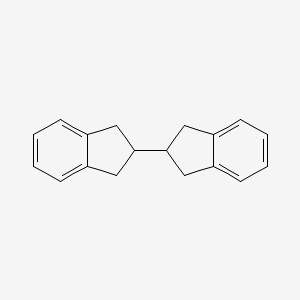
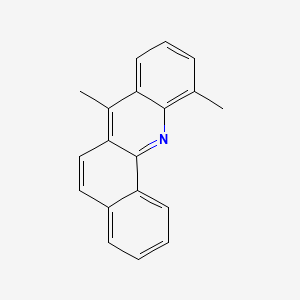
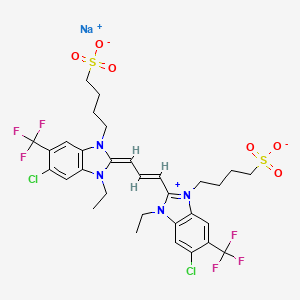
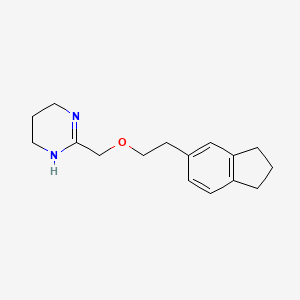

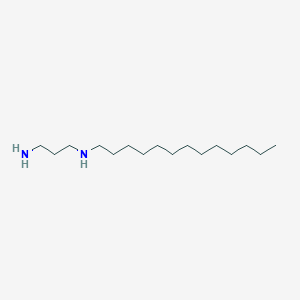

![Diethyl [{[(benzyloxy)carbonyl]amino}(phenyl)methyl]phosphonate](/img/structure/B14674508.png)
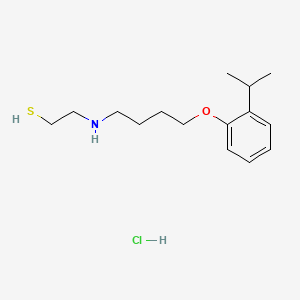
![3-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B14674524.png)

